molecular formula C13H19N3O2 B2475457 1-Methyl-4-(3-nitrobenzyl)-1,4-diazepane CAS No. 280560-81-8

1-Methyl-4-(3-nitrobenzyl)-1,4-diazepane

Cat. No.: B2475457
CAS No.: 280560-81-8
M. Wt: 249.314
InChI Key: GSSDFFATVJALPZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Methyl-4-(3-nitrobenzyl)-1,4-diazepane is a 1,4-diazepane derivative characterized by a methyl group at the 1-position and a 3-nitrobenzyl substituent at the 4-position of the seven-membered diazepane ring.

Properties

IUPAC Name

1-methyl-4-[(3-nitrophenyl)methyl]-1,4-diazepane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N3O2/c1-14-6-3-7-15(9-8-14)11-12-4-2-5-13(10-12)16(17)18/h2,4-5,10H,3,6-9,11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSSDFFATVJALPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCCN(CC1)CC2=CC(=CC=C2)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Methyl-4-(3-nitrobenzyl)-1,4-diazepane typically involves a multi-step process. One common method starts with the nitration of benzyl chloride to form 3-nitrobenzyl chloride. This intermediate is then reacted with 1-methyl-1,4-diazepane under basic conditions to yield the desired product. The reaction conditions often include the use of a solvent such as dichloromethane and a base like sodium hydroxide to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques such as chromatography may also be employed to enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

1-Methyl-4-(3-nitrobenzyl)-1,4-diazepane undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Reduction: The compound can undergo reduction reactions, particularly the nitro group, which can be reduced to an amine group using reagents like lithium aluminum hydride.

    Substitution: The benzyl group can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other substituents under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium catalyst.

    Reduction: Lithium aluminum hydride, hydrogen gas.

    Substitution: Sodium hydroxide, dichloromethane.

Major Products Formed

    Oxidation: 1-Methyl-4-(3-aminobenzyl)-1,4-diazepane.

    Reduction: 1-Methyl-4-(3-aminobenzyl)-1,4-diazepane.

    Substitution: Various substituted benzyl derivatives depending on the substituent introduced.

Scientific Research Applications

1-Methyl-4-(3-nitrobenzyl)-1,4-diazepane has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Methyl-4-(3-nitrobenzyl)-1,4-diazepane involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The compound may also interact with enzymes and receptors, modulating their activity and influencing cellular pathways.

Comparison with Similar Compounds

1-((4-Chlorophenyl)(phenyl)methyl)-1,4-diazepane

  • Substituents : A bulkier bis-aryl (chlorophenyl-phenylmethyl) group at the 4-position.
  • Synthesis: Prepared via nucleophilic substitution between chlorodiphenylmethane and isopropylamine, followed by alumina column chromatography purification (chloroform/methanol, 95:5) .

1-(Pyridin-3-yl)-1,4-diazepane (NS3531)

  • Substituents : A pyridin-3-yl group at the 4-position.
  • Synthesis : Derived from bromopyridine derivatives and isopropylamine, with purification via chromatography .
  • Pharmacological Relevance : Binds to nicotinic acetylcholine receptors (nAChRs) with the diazepane ring oriented toward the principal subunit and the pyridine facing the complementary subunit. Substituents like ethoxy or phenyl groups at the pyridine’s R1 position modulate steric bulk and receptor efficacy .

1-(2,4-Dichlorophenyl)-1,4-diazepane

  • Substituents : A 2,4-dichlorophenyl group.
  • Synthesis: Substitution of 1-bromo-2,4-dichlorobenzene with isopropylamine, yielding a 38% purified product via normal-phase chromatography .

Pharmacological and Biochemical Profiles

1-(3-(3-Chlorophenyl)-1H-pyrazol-4-yl)-1,4-diazepane

  • Activity : Demonstrates high selectivity for 5-HT7 serotonin receptors, reducing self-grooming behavior in Shank3 transgenic mice .
  • Comparison : The pyrazole moiety introduces a planar heterocycle, contrasting with the linear nitrobenzyl group in the target compound.

Choline Kinase Alpha Inhibitors

  • 1-Methyl-4-[[4-[4-[(4-methyl-1,4-diazepan-1-yl)methyl]phenyl]phenyl]methyl]-1,4-diazepane : IC50 = 457 nM.
  • 1-Methyl-4-[[4-[4-(trifluoromethyl)phenyl]phenyl]methyl]-1,4-diazepane : IC50 = 2600 nM.
  • Key Insight : Substituent bulk and electron-withdrawing groups (e.g., trifluoromethyl vs. nitro) critically influence inhibitory potency .

Biological Activity

1-Methyl-4-(3-nitrobenzyl)-1,4-diazepane is a heterocyclic compound belonging to the diazepane class, characterized by a seven-membered ring containing two nitrogen atoms. The presence of a nitrophenyl substituent at one position of the diazepane ring imparts distinctive chemical and biological properties to this compound. This article reviews the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and comparative analysis with similar compounds.

The molecular formula of this compound is C12_{12}H14_{14}N4_{4}O2_2, with a molecular weight of approximately 246.26 g/mol. The compound's structure is significant for its biological activity due to the presence of the nitro group, which can undergo reduction to form an amino group, potentially interacting with various biological targets.

Anticancer Properties

Recent studies have indicated that derivatives of diazepanes, including this compound, may possess anticancer properties . Research suggests that these compounds can inhibit cell proliferation in various cancer cell lines. For instance, preliminary data show that certain diazepane derivatives exhibit significant cytotoxicity against human malignant cell lines such as MCF-7 (breast cancer) and Bel-7402 (hepatocellular carcinoma) .

Compound Cell Line IC50 (µM) Mechanism of Action
This compoundMCF-7TBDInhibition of cell cycle progression
Other DiazepanesBel-7402TBDInduction of apoptosis

The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets. The nitro group can be reduced within biological systems to form an amino group that may interact with enzymes or receptors. This interaction can modulate various signaling pathways involved in cell proliferation and survival .

Case Studies

In a high-throughput screening campaign focused on diazepane derivatives, several compounds were evaluated for their anticancer activity and CB2 receptor agonism. Although direct studies on this compound are sparse, its structural analogs have demonstrated promising results in inhibiting tumor growth and modulating cannabinoid pathways.

Comparative Analysis

The unique structural features of this compound differentiate it from other diazepanes. Below is a comparison with similar compounds:

Compound Name Structural Features Unique Aspects
This compoundNitro group on benzyl ringPotential anticancer activity
1-Methyl-4-(2,3,4-trimethoxybenzyl)-1,4-diazepaneTrimethoxy substitutionAntimicrobial properties
6,6-Difluoro-1-methyl-1,4-diazepane dihydrochlorideFluorinated structureEnhanced bioavailability

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.